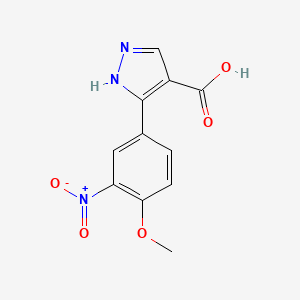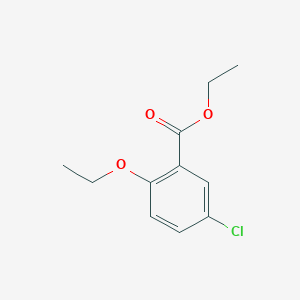![molecular formula C13H20N2O2 B6337040 t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1447607-25-1](/img/structure/B6337040.png)
t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrroles are heterocyclic aromatic organic compounds, which consist of a five-membered ring with four carbon atoms and one nitrogen atom . The parent compound is colorless, but substituted derivatives are often colored .
Synthesis Analysis
Pyrroles can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia . Other methods include the use of organocatalysis .Molecular Structure Analysis
The molecular structure of pyrroles is characterized by a five-membered ring with four carbon atoms and one nitrogen atom . The nitrogen atom contributes two electrons to a conjugated pi electron system that is cyclic, resulting in aromaticity .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions. They can react with electrophiles at the 2-position, and they can also undergo N-alkylation . Pyrroles can also be nitrated, sulphonated, halogenated, and acetylated .Physical And Chemical Properties Analysis
Pyrroles are typically colorless but can take on different colors when substituted . They are weakly basic and weakly acidic . They are also known to be flammable and can cause skin and eye irritation .科学的研究の応用
T-BuCHCP has been used in a variety of scientific research applications. It has been used as a drug delivery vehicle for small molecule drugs, as an inhibitor of enzymes such as cytochrome P450, and as a protein crystallization agent. It has also been used as a substrate for the study of enzyme kinetics and as a ligand for the study of protein-ligand interactions.
作用機序
T-BuCHCP has been shown to interact with proteins through a variety of mechanisms. It has been shown to interact with proteins through hydrogen bonding, hydrophobic interactions, and covalent interactions. It has also been shown to interact with proteins through electrostatic interactions, such as salt bridges and electrostatic shielding.
Biochemical and Physiological Effects
T-BuCHCP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of proteases, enzymes that break down proteins in the body. Additionally, it has been shown to have an effect on the expression of certain genes, which can alter the expression of proteins in the body.
実験室実験の利点と制限
T-BuCHCP has a number of advantages and limitations when used in lab experiments. One advantage is that it is a relatively stable compound, making it suitable for use in long-term experiments. Additionally, it can be easily synthesized and is relatively inexpensive. One limitation is that it can be toxic in high concentrations, so it must be handled with care. Additionally, it may interact with other compounds in the laboratory, so it is important to use it in a controlled environment.
将来の方向性
The potential applications of t-BuCHCP are still being explored. One potential application is in the development of targeted drug delivery systems, where t-BuCHCP can be used to deliver drugs to specific tissues or organs in the body. Additionally, it could be used in the development of new enzyme inhibitors, as it has been shown to interact with enzymes in a variety of ways. Finally, it could be used to study the interactions between proteins and small molecules, as it has been shown to interact with proteins through a variety of mechanisms.
合成法
The synthesis of t-BuCHCP is relatively straightforward, using a palladium-catalyzed reaction. The reaction involves the coupling of a t-butyl halide with cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature. The reaction is typically complete within 1-2 hours.
Safety and Hazards
特性
IUPAC Name |
tert-butyl 5-cyano-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKUDHFIGYWWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


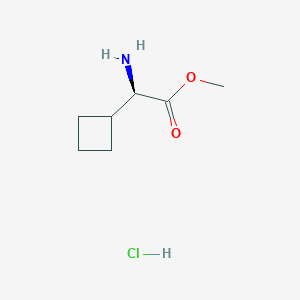


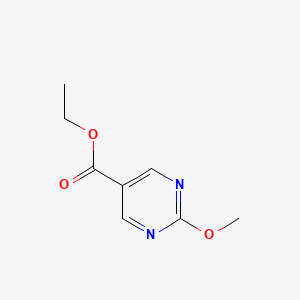
![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)
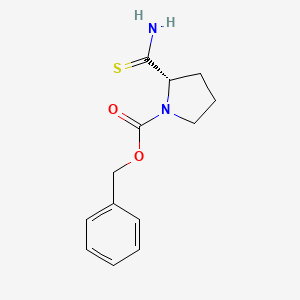
![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)

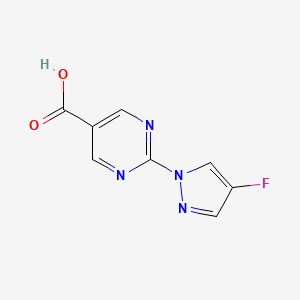
![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)
